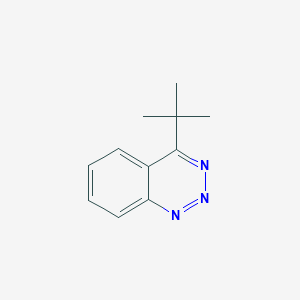

4-tert-butyl-1,2,3-benzotriazine

Description

Properties

CAS No. |

62786-01-0 |

|---|---|

Molecular Formula |

C11H13N3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

4-tert-butyl-1,2,3-benzotriazine |

InChI |

InChI=1S/C11H13N3/c1-11(2,3)10-8-6-4-5-7-9(8)12-14-13-10/h4-7H,1-3H3 |

InChI Key |

BYTWCKIUFONGTG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=NN=NC2=CC=CC=C21 |

Canonical SMILES |

CC(C)(C)C1=NN=NC2=CC=CC=C21 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Tert Butyl 1,2,3 Benzotriazine

Denitrogenative Transformations of Benzotriazine Systems

Denitrogenative transformations are a hallmark of 1,2,3-benzotriazinone chemistry, providing a powerful method for constructing complex molecules through the loss of dinitrogen (N₂). researchgate.netresearchgate.net These reactions are often promoted by transition metals or photochemical methods and lead to the formation of various N-heterocycles and ortho-substituted benzamides. researchgate.netacs.orgdoi.org

The denitrogenation of 1,2,3-benzotriazin-4(3H)-ones can proceed through different mechanistic pathways depending on the reaction conditions. Under thermal or metal-catalyzed conditions, the reaction often involves the formation of a five-membered metallacycle intermediate after the extrusion of nitrogen. doi.org In contrast, visible-light-induced reactions may proceed through a radical anion intermediate. doi.org

A metal-free approach for the denitrogenative hydroxylation of 1,2,3-benzotriazin-4(3H)-ones has been described using trifluoroacetic acid. This method is believed to proceed via a benzene (B151609) diazonium intermediate and provides access to ortho-hydroxylated benzamides in good yields. researchgate.net

The scope of denitrogenative reactions is broad, allowing for the introduction of various functional groups at the ortho position of a benzamide (B126) core. These transformations have been utilized to synthesize ortho-arylated, alkenylated, and alkylated benzamides. researchgate.netnih.gov

Transition metals, particularly nickel and palladium, play a crucial role in catalyzing denitrogenative reactions of benzotriazinones. researchgate.netdoi.org These catalysts facilitate the extrusion of N₂ and subsequent functionalization.

Nickel-Catalyzed Reactions: Nickel(0) complexes are effective catalysts for the denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with various partners like alkynes, allenes, alkenes, and 1,3-dienes. acs.orgacs.org The reaction with 1,3-dienes, for instance, yields 3,4-dihydroisoquinolin-1(2H)-ones. The proposed mechanism involves the oxidative insertion of nickel(0) into the N-N bond of the triazinone, followed by nitrogen extrusion to form a five-membered azanickelacycle intermediate. acs.org Subsequent insertion of the diene and reductive amidation affords the final product. acs.org Similarly, reaction with alkenes can lead to 3-substituted 3,4-dihydroisoquinolin-1(2H)-ones. acs.org

Nickel-catalyzed cross-electrophile coupling of benzotriazinones with aryl bromides or alkyl halides provides access to ortho-arylated and ortho-alkylated benzamides, respectively. researchgate.net These reactions often employ a reductant like zinc or manganese. researchgate.netdntb.gov.ua

Palladium-Catalyzed Reactions: Palladium catalysts have been employed in denitrogenative transannulation reactions of 1,2,3-benzotriazin-4(3H)-ones with terminal alkynes to produce 3-substituted isocoumarin-1-imines. researchgate.net These reactions are typically highly regioselective. researchgate.net Palladium has also been used for denitrogenative cross-coupling reactions with organoboronic acids to yield ortho-methylated benzamides. dntb.gov.ua

Table 1: Examples of Metal-Catalyzed Denitrogenative Reactions of Benzotriazinones

| Catalyst/Reagent | Reactant | Product Type | Reference |

|---|---|---|---|

| Ni(0)/Phosphine | 1,3-Dienes | 3,4-Dihydroisoquinolin-1(2H)-ones | acs.org |

| Ni(0)/Phosphine | Alkenes | 3-Substituted 3,4-dihydroisoquinolin-1(2H)-ones | acs.org |

| Ni(bpy)Cl₂/Mn | Alkyl Halides | ortho-Alkylated Secondary Benzamides | researchgate.net |

| Pd Catalyst | Terminal Alkynes | 3-Substituted Isocoumarin-1-imines | researchgate.net |

| Palladium Catalyst | Organoboronic Acids | ortho-Methylated Benzamides | dntb.gov.ua |

Nucleophilic and Electrophilic Substitution Reactions on the Benzotriazine Core

The benzotriazine core can undergo both nucleophilic and electrophilic substitution reactions, although the reactivity is influenced by the substituents present on the ring.

Nucleophilic Substitution: Nucleophilic substitution reactions have been studied on halogeno-1,2,3-benzothiadiazoles, a related heterocyclic system. The outcomes of these reactions depend on the nature of the nucleophile, the halogen, and its position on the ring. rsc.org In the case of 1,2,3-benzotriazines, nucleophilic attack can be a key step in their synthesis. For example, a method for synthesizing 4-alkoxy- and 4-aryloxy-1,2,3-benzotriazines involves the intramolecular heterocyclization of an azide (B81097) precursor, followed by nucleophilic substitution by an alcohol or phenol. nih.govacs.org

Electrophilic Substitution: Electrophilic substitution reactions on the benzene ring of the benzotriazine core are also possible. The delocalized π-electron system of the benzene ring is susceptible to attack by electrophiles. savemyexams.comyoutube.com The general mechanism involves the generation of an electrophile, its attack on the benzene ring to form a positively charged intermediate, and subsequent loss of a proton to restore aromaticity. savemyexams.com The position of substitution (ortho, meta, para) is directed by the activating or deactivating nature of the substituents already present on the ring. chemguide.co.uk For alkyl-substituted benzenes, the ortho and para positions are generally favored due to the electron-donating nature of the alkyl group. rsc.org

Ring-Opening and Ring-Contraction Reactions of Benzotriazines

1,2,3-Benzotriazoles can undergo ring-opening reactions to form ortho-amino arenediazonium or α-diazo-imine species. nih.gov This reactivity has been exploited in various synthetic transformations. nih.gov While less common, ring-contraction reactions can also occur under specific conditions. For example, the Wolff rearrangement, a type of ring contraction, can happen after nitrogen extrusion from a triazole ring. researchgate.net

Functionalization Strategies for the 1,2,3-Benzotriazine (B1250035) Framework

The functionalization of the 1,2,3-benzotriazine framework is primarily achieved through denitrogenative transformations, which allow for the introduction of a wide array of substituents at the ortho position of the resulting benzamide or related structures. doi.org These methods provide access to ortho-arylated, alkenylated, hydroxylated, and alkylated benzamides. researchgate.netresearchgate.netnih.gov

Another strategy involves the direct C-H functionalization of the benzotriazinone ring. For instance, Rh(III)-catalyzed dienylation and cyclopropylation of 1,2,3-benzotriazinones with alkylidenecyclopropanes have been reported, where the triazinone ring remains intact. researchgate.net

Reaction Kinetics and Selectivity Studies for Alkyl-Substituted Benzotriazines

The kinetics and selectivity of reactions involving alkyl-substituted benzene derivatives are influenced by both electronic and steric factors. rsc.org In electrophilic aromatic substitution reactions, the rate and regioselectivity are dependent on the nature of the substituent and the electrophile. rsc.org For instance, in the bromination of alkylbenzenes, the reactivity at the ortho and para positions is generally enhanced, but the precise selectivity can be influenced by steric hindrance from the alkyl group. rsc.org

For reactions involving a free-radical mechanism, such as benzylic bromination, reaction rates tend to increase with greater substitution at the benzylic position. masterorganicchemistry.com The selectivity of such reactions is often dependent on the relative activation energies of the competing reaction pathways. masterorganicchemistry.com

In the context of nucleophilic substitution reactions, kinetic studies on the alkylation of related nitrogen-containing heterocycles like adenine (B156593) have shown that the regioselectivity can be governed by a compensation of entropy and enthalpy in the transition state. researchgate.net Similar detailed kinetic studies on 4-tert-butyl-1,2,3-benzotriazine would be necessary to fully elucidate the factors controlling its reactivity and selectivity in various transformations.

Computational Chemistry and Theoretical Investigations of 4 Tert Butyl 1,2,3 Benzotriazine

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an essential method for investigating the mechanisms of complex organic reactions. For benzotriazine systems, DFT calculations are instrumental in mapping out reaction pathways, identifying transition states, and characterizing fleeting intermediates.

DFT calculations have been successfully employed to elucidate the mechanism of 1,2,3-benzotriazine (B1250035) formation. A notable example is the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes to form 4-alkoxy-1,2,3-benzotriazines, a close structural analog of the title compound. acs.org

In this process, the reaction begins with the deprotonation of the starting material by a base, such as potassium tert-butoxide (t-BuOK), to generate a TosMIC (p-toluenesulfonylmethyl isocyanide) anion. acs.org This anion then undergoes a 6-endo-trig cyclization. Computational analysis identified the key transition state (TS) for this cyclization step. The calculated Gibbs free energy of activation (ΔG‡) for this transition state was found to be +12.3 kcal/mol, indicating a feasible reaction pathway. acs.org Following the cyclization, the elimination of the tosyl group leads to a nonaromatic benzotriazine intermediate in an exergonic step. acs.org This intermediate is then attacked by an alkoxide, ultimately leading to the final product. acs.org The energy landscape, as calculated by DFT, provides a step-by-step energetic profile of the reaction, confirming the plausibility of the proposed mechanism. acs.org

Table 1: Calculated Energy Profile for Benzotriazine Formation

| Step | Species | Relative Free Energy (ΔG, kcal/mol) |

| 1. Deprotonation | TosMIC anion (I) | 0.0 (Reference) |

| 2. Cyclization Transition State | Transition State (TS) | +12.3 |

| 3. Cyclization | Intermediate (II) | - |

| 4. Tosyl Group Elimination | Nonaromatic Intermediate (III) | Exergonic |

| 5. Nucleophilic Attack & Elimination | 4-Alkoxy-1,2,3-benzotriazine (4a) | Thermodynamically Driven |

This table illustrates the key energetic milestones in the DFT-calculated reaction pathway for the formation of a 4-substituted-1,2,3-benzotriazine derivative. acs.org

The elucidation of a reaction mechanism is incomplete without the characterization of the intermediates involved. DFT calculations allow for the geometric and electronic structures of these transient species to be determined. In the formation of 4-substituted benzotriazines from TosMIC precursors, several key intermediates have been computationally characterized. acs.org

TosMIC Anion (I): The reaction is initiated by the formation of this anionic intermediate after deprotonation. acs.org

Cyclized Intermediate (II): Following the nucleophilic attack of the anion on the azide (B81097) group, a five-membered ring intermediate is formed via a transition state. acs.org

Nonaromatic Benzotriazine (III): The loss of the tosyl group from intermediate II results in the formation of a nonaromatic benzotriazine species. This intermediate is crucial as it precedes the final step where the substituent is introduced at the 4-position. acs.org

These computational models provide a detailed picture of the reaction, highlighting species that are too unstable or short-lived to be isolated and studied by conventional experimental means.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior and reactivity of molecules. By analyzing the frontier molecular orbitals, one can predict how a molecule will interact with other reagents.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the molecule's ability to act as a nucleophile or electron donor, while the LUMO relates to its electrophilicity or ability to accept electrons. youtube.com

For substituted benzotriazines, the nature and position of substituents significantly influence the energies and distributions of these frontier orbitals. The tert-butyl group at the 4-position of 1,2,3-benzotriazine is an electron-donating group. This substituent effect can be analyzed computationally. Generally, electron-donating groups are expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation and reaction with electrophiles. Conversely, electron-withdrawing groups would lower the energies of both the HOMO and LUMO. rsc.org

Analyzing the interaction between the orbitals of the core benzotriazine system and the substituent group allows for a quantitative understanding of these effects. rsc.org This analysis is crucial for tuning the electronic properties and reactivity of the benzotriazine scaffold for various applications. researchgate.net

Table 2: Conceptual Effect of Substituents on Frontier Orbitals of a Benzotriazine Core

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Predicted Reactivity Change |

| Electron-Donating (e.g., -tBu) | Increase | Slight Increase | Enhanced nucleophilicity; more reactive toward electrophiles. |

| Electron-Withdrawing (e.g., -NO₂) | Decrease | Decrease | Enhanced electrophilicity; more reactive toward nucleophiles. |

This table provides a conceptual overview of how substituents can modulate the frontier orbital energies and reactivity of a benzotriazine system, based on general FMO principles. rsc.org

The distribution of electrons within a molecule is key to its chemical properties. DFT calculations can provide detailed information on electron density and atomic charges through methods like Natural Population Analysis (NPA). nih.gov For heterocyclic systems like benzotriazoles, which are structurally related to benzotriazines, such analyses have shown how electron density is distributed across the fused ring system. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactivity. walisongo.ac.id The MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, colored in shades of blue). walisongo.ac.idresearchgate.net

For 4-tert-butyl-1,2,3-benzotriazine, an MEP map would reveal specific regions of interest:

Negative Potential: The regions around the nitrogen atoms of the triazine ring are expected to show a strong negative electrostatic potential. These areas are the most likely sites for electrophilic attack and for forming hydrogen bonds.

Positive Potential: The hydrogen atoms of the tert-butyl group and the benzene (B151609) ring would exhibit positive potential, making them susceptible to interaction with nucleophiles.

Neutral Regions: The carbon framework, particularly the bulky and nonpolar tert-butyl group, would represent a largely neutral (often colored green) region.

MEP analysis is a powerful predictive tool in medicinal chemistry and materials science for understanding molecule-receptor interactions and sites of intermolecular bonding. researchgate.net

Table 3: Interpretation of MEP Map Colors

| Color | Electrostatic Potential | Interpretation |

| Red | Negative | Electron-rich region; site for electrophilic attack or hydrogen bond accepting. |

| Blue | Positive | Electron-poor region; site for nucleophilic attack or hydrogen bond donating. |

| Green/Yellow | Near-Zero / Intermediate | Relatively neutral region; low electrostatic interaction. |

This table explains the standard color scheme used in Molecular Electrostatic Potential maps to visualize reactive sites. walisongo.ac.id

Conformational Analysis of this compound using Quantum Mechanical Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of molecules like this compound. These calculations help identify the most stable geometric arrangements (conformers) of the molecule and the energy barriers between them.

Theoretical studies on related heterocyclic compounds have demonstrated that methods like Hartree-Fock (HF) and DFT with various basis sets (e.g., 6-31G(d)) can accurately predict molecular geometries. researchgate.net For this compound, computational analysis would involve optimizing the geometry of different rotamers to determine their relative energies. The conformer with the lowest energy represents the most stable and, therefore, the most abundant form of the molecule under normal conditions.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Staggered | DFT/B3LYP/6-31G(d) | 0.00 |

| Eclipsed | DFT/B3LYP/6-31G(d) | 3.5 - 5.0 |

Note: The data in this table is illustrative and based on typical energy differences for tert-butyl group rotation in similar chemical environments. Actual values would require specific calculations for this molecule.

The staggered conformation, where the methyl groups of the tert-butyl substituent are positioned to minimize steric hindrance with the benzotriazine ring, is expected to be the most energetically favorable. The eclipsed conformation, where one of the methyl groups is aligned with the plane of the ring, would experience greater steric strain, resulting in a higher relative energy. The energy barrier between these conformers can also be calculated, providing information about the dynamics of the tert-butyl group's rotation.

Theoretical Spectroscopic Prediction for Structural Confirmation

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a synthesized compound. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are particularly useful.

NMR Spectroscopy:

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 120 - 140 |

| tert-Butyl CH₃ | 1.3 - 1.6 | 30 - 35 |

| tert-Butyl C | - | 35 - 40 |

Note: These are typical chemical shift ranges for the specified functional groups and are intended for illustrative purposes.

IR Spectroscopy:

Theoretical frequency calculations can predict the vibrational modes of this compound, which correspond to the absorption bands observed in an IR spectrum. Each vibrational mode is associated with a specific type of bond stretching or bending. The calculated IR spectrum can be used to assign the experimentally observed bands to specific molecular motions, confirming the presence of key functional groups. For example, the characteristic stretching frequencies of the C=N and N=N bonds within the triazine ring, the C-H bonds of the aromatic system, and the C-H bonds of the tert-butyl group can all be predicted. Studies on related heterocyclic systems have shown good correlation between calculated and observed vibrational frequencies. researchgate.netresearchgate.net

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=N/N=N | Stretching | 1500 - 1650 |

| C-C (Aromatic) | Stretching | 1400 - 1600 |

Note: This table presents typical frequency ranges for the indicated functional groups. The exact values depend on the specific computational method and basis set used.

Spectroscopic and Structural Characterization Techniques for 4 Tert Butyl 1,2,3 Benzotriazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-tert-butyl-1,2,3-benzotriazine, ¹H-NMR and ¹³C-NMR would provide fundamental information about the hydrogen and carbon framework, respectively.

A ¹H-NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and a characteristic signal for the tert-butyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning each proton to its specific position on the benzene ring. The tert-butyl group would be expected to appear as a sharp singlet in the upfield region of the spectrum, integrating to nine protons.

The ¹³C-NMR spectrum would reveal the number of unique carbon environments in the molecule. One would expect to see signals for the four distinct carbons of the benzene ring, the two carbons of the triazine ring, and the quaternary and methyl carbons of the tert-butyl group. The chemical shifts of these carbons would provide insight into their electronic environment.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals.

COSY would establish the connectivity between adjacent protons in the aromatic ring.

HMQC would correlate directly bonded proton and carbon atoms.

HMBC would show correlations between protons and carbons over two or three bonds, which would be essential for confirming the attachment of the tert-butyl group to the C4 position and for assigning the quaternary carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) would confirm the compound's molecular formula. The fragmentation pattern, showing the loss of specific fragments such as the tert-butyl group or nitrogen gas (N₂), would provide further structural evidence. High-resolution mass spectrometry (HRMS) would yield the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. While data for the parent 1,2,3-benzotriazine (B1250035) is available, showing characteristic fragmentation, specific data for the tert-butyl derivative is needed for a direct comparison. sapub.org

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would determine precise bond lengths, bond angles, and torsion angles, confirming the planarity of the benzotriazine ring system and the geometry of the tert-butyl substituent. It would also reveal intermolecular interactions, such as stacking, that govern the crystal packing. While crystal structures for many other benzotriazine derivatives have been reported, data for the specific title compound is not currently available in the searched databases. organic-chemistry.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in the separation, identification, and quantification of chemical compounds. The choice of technique is often dictated by the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. In the context of this compound, GC-MS can be utilized to determine its purity by separating it from any starting materials, by-products, or degradation products.

The GC component separates the different components of a sample mixture based on their boiling points and interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each component, acting as a molecular fingerprint.

While specific GC-MS analysis data for this compound is not widely published, the fragmentation patterns of related benzotriazin-4-one derivatives have been studied. These studies can provide insights into the expected fragmentation of the benzotriazine core. For tert-butylated aromatic compounds, a characteristic loss of a methyl radical from the molecular ion is a common fragmentation pathway.

A typical GC-MS analysis protocol for a similar compound might involve the following parameters:

| Parameter | Value |

| GC System | Agilent 8890 GC or similar |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Inlet Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Program | Initial temp. 120°C (hold 3 min), ramp at 6°C/min to 260°C (hold 1 min), then ramp at 8°C/min to 320°C (hold 5 min) |

| Carrier Gas | Helium |

| MS System | Agilent 7250 GC/Q-TOF or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

This table represents a generalized GC-MS method for the analysis of benzotriazole (B28993) derivatives and is for illustrative purposes.

High-Performance Liquid Chromatography is a versatile and widely used chromatographic technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

In the analysis of this compound, HPLC can be employed to assess its purity and to isolate the compound from complex mixtures. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of benzotriazole derivatives, reversed-phase HPLC is commonly used, often with a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The composition of the mobile phase can be adjusted (gradient elution) to achieve optimal separation. Detection is often performed using a UV detector, as aromatic compounds like benzotriazines exhibit strong UV absorbance.

A representative HPLC method for the purity determination of a related benzotriazole compound is detailed below:

| Parameter | Value |

| HPLC System | Integrated High-Performance Liquid Chromatograph |

| Column | Octadecylsilane (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (pH 2) |

| Detection | UV at 239 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

This table illustrates a typical HPLC method for the analysis of related nitrogen-containing heterocyclic compounds and is intended as a general guide.

The retention time obtained under specific HPLC conditions can be used for qualitative identification, while the peak area provides quantitative information regarding the purity of the this compound sample.

Advanced Synthetic Applications and Chemical Transformations Involving 4 Tert Butyl 1,2,3 Benzotriazine

Role as a Versatile Synthetic Building Block in Organic Synthesis

4-tert-butyl-1,2,3-benzotriazine is a versatile synthetic building block, primarily due to the reactivity of its benzotriazine core. acs.org The presence of the tert-butyl group provides steric hindrance, which can influence regioselectivity in various reactions. This scaffold is instrumental in the synthesis of a range of organic molecules. acs.org

A key reaction highlighting its utility is the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes. nih.gov This process, conducted under basic conditions and followed by the introduction of an alcohol or phenol, yields 4-alkoxy- and 4-aryloxybenzo[d] acs.orgnih.govacs.orgtriazines in good to excellent yields. nih.gov For instance, the reaction with tert-butanol (B103910) results in the formation of 4-(tert-butyloxy)benzotriazine. acs.orgnih.gov

Scaffold for Ortho-Arylation and Alkenylation Reactions

The benzotriazine scaffold, including the 4-tert-butyl derivative, serves as a platform for ortho-arylation and alkenylation reactions. These transformations are typically achieved through metal-catalyzed denitrogenative processes. acs.org The loss of a dinitrogen molecule from the benzotriazine ring generates a reactive intermediate that can then be intercepted by various coupling partners, leading to the formation of new carbon-carbon bonds at the ortho position of the attached phenyl group. This methodology allows for the direct and efficient introduction of aryl and alkenyl substituents, providing access to a diverse array of substituted aromatic compounds.

Precursor for the Synthesis of Various Azaheterocycles

The 1,2,3-benzotriazine (B1250035) ring system is a valuable precursor for the synthesis of other azaheterocycles. acs.org Through metal-catalyzed denitrogenative transannulation reactions, the benzotriazine core can be transformed into different heterocyclic structures. acs.org This approach leverages the inherent reactivity of the triazine ring, which can undergo ring-opening and subsequent recyclization with a suitable reaction partner. This strategy has been successfully employed to access a variety of nitrogen-containing heterocyclic compounds, demonstrating the versatility of benzotriazines as synthetic intermediates.

Integration into Multi-Step Organic Synthesis for Complex Molecular Architectures

The reactivity and functional group tolerance of this compound and related benzotriazinones make them suitable for integration into multi-step synthetic sequences aimed at constructing complex molecular architectures. nih.gov For instance, benzotriazin-4(3H)-ones, which can be synthesized via photocyclization of acyclic aryl triazine precursors, are valuable intermediates. nih.gov These compounds can undergo further transformations, including metal-catalyzed and photochemical denitrogenative reactions, to build more elaborate heterocyclic systems. nih.gov The ability to perform late-stage modifications on the benzotriazine core allows for the efficient generation of molecular diversity. nih.gov

Development of Novel Reagents and Catalysts Utilizing Benzotriazine Frameworks

The benzotriazine framework has been explored for the development of novel reagents and catalysts. For example, polymer-supported benzotriazoles have been effectively used as catalysts in the synthesis of tetrahydroquinolines. acs.orgnih.gov These solid-supported catalysts offer advantages such as ease of separation and reusability. acs.org The benzotriazole (B28993) unit can be anchored to a polymer support, and the resulting material can then promote condensation reactions between aldehydes and aromatic amines to generate libraries of tetrahydroquinoline derivatives. acs.orgnih.gov This approach highlights the potential of leveraging the benzotriazine structure to create new catalytic systems for important organic transformations. acs.org

Future Research Directions and Unexplored Avenues for 4 Tert Butyl 1,2,3 Benzotriazine

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. Introducing chirality into the 4-tert-butyl-1,2,3-benzotriazine scaffold could unlock novel properties and applications. Future research should prioritize the development of asymmetric synthetic routes to access enantioenriched derivatives.

Drawing inspiration from advances in the synthesis of other chiral heterocycles, several strategies could be pursued. The use of chiral catalysts, such as chiral phosphoric acids, has proven effective in the atroposelective synthesis of N-aryl 1,2,4-triazoles, achieving high enantiomeric ratios. nih.gov A similar approach could be adapted for benzotriazine synthesis, potentially guiding the stereoselective formation of a chiral axis. Furthermore, asymmetric substitution reactions on the benzotriazole (B28993) ring, catalyzed by modified Cinchona alkaloids, have been demonstrated for creating N-functionalized benzotriazoles with high enantioselectivity. researchgate.net Investigating such organocatalytic methods could provide a metal-free pathway to chiral derivatives of this compound.

Investigation of Alternative Reaction Conditions and Novel Catalytic Systems

Traditional methods for synthesizing 1,2,3-benzotriazines often rely on the diazotization of 2-aminobenzamides with sodium nitrite (B80452) (NaNO₂) under harsh acidic conditions. nih.govacs.org These methods can be problematic, leading to the formation of toxic byproducts and limiting the scope of compatible functional groups. nih.govacs.org A significant area for future research is the exploration of milder, more efficient, and environmentally benign synthetic protocols.

Recent studies have highlighted several promising alternatives:

Nitrite Alternatives: The use of tert-butyl nitrite (t-BuONO) has emerged as a milder nitrogen source for the annulation of 2-aminobenzamides, enabling the reaction to proceed under acid-free conditions, often catalyzed by reagents like tetrabutylammonium (B224687) iodide (TBAI). researchgate.netacs.org

Photochemical Synthesis: A novel approach utilizing visible light (420 nm) has been developed for the synthesis of benzotriazin-4(3H)-ones from acyclic aryl triazine precursors. nih.gov This method operates in a continuous flow reactor without the need for additives or photocatalysts, showcasing excellent green chemistry credentials. nih.gov

Intramolecular Heterocyclization: A recently developed methodology involves the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions. nih.govacs.org This pathway avoids the need for harsh conditions or metal catalysis and has been successfully used to synthesize the related compound 4-(tert-butyloxy)benzo[d] nih.govacs.orgnih.govtriazine. nih.govacs.org

These modern approaches offer significant advantages over traditional methods, as summarized in the table below.

| Feature | Traditional Method (NaNO₂/Acid) | Alternative Method (e.g., t-BuONO/TBAI) | Photochemical Method | Intramolecular Heterocyclization |

| Reagents | NaNO₂, Strong Acid (e.g., HCl) nih.gov | tert-butyl nitrite, Catalyst (e.g., TBAI) researchgate.net | Acyclic aryl triazine precursor nih.gov | 1-azido-2-[isocyano(p-tosyl)methyl]benzene, Base nih.gov |

| Conditions | Harsh, acidic nih.govacs.org | Mild, acid-free researchgate.net | Violet light (420 nm), additive-free nih.gov | Basic, metal-free nih.govacs.org |

| Efficiency | Variable | Good to excellent yields researchgate.net | Excellent yields, short residence time nih.gov | Good to excellent yields acs.org |

| Byproducts | Potential for toxic nitrogen oxides, nitrosamines nih.govacs.org | Cleaner reaction profiles | N-methylacetamide is the sole byproduct nih.gov | Thermodynamically driven elimination of CN⁻ acs.org |

| Scope | Limited by acid-sensitive groups nih.gov | Tolerates various functional groups researchgate.net | Wide substrate scope demonstrated nih.gov | Broad scope with various alcohols/phenols acs.org |

Future work should focus on adapting these novel conditions to the specific synthesis of this compound and expanding the library of accessible catalytic systems.

Exploration of Unconventional Functionalization Strategies and Derivatizations

The 1,2,3-benzotriazine (B1250035) core is a versatile scaffold that can be modified to produce a diverse range of derivatives. A key future direction is to move beyond simple substitutions and explore unconventional functionalization strategies. The tert-butyl group at the 4-position provides steric bulk and electronic influence that could be leveraged in designing novel transformations.

Research could focus on:

Denitrogenative Reactions: 1,2,3-Benzotriazines are known to undergo metal-catalyzed denitrogenative transannulation reactions, which serve as a powerful tool for constructing other azaheterocycles. nih.gov Exploring the reactivity of this compound in such transformations could yield novel heterocyclic systems that are otherwise difficult to access.

Cross-Coupling Reactions: The benzotriazine ring system can participate in various cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. nih.gov Future studies could investigate palladium- or copper-catalyzed reactions to append aryl, alkyl, or other functional moieties to the core structure.

Acrylonitrile (B1666552) Derivatives: Inspired by work on other benzotriazole isomers, derivatization with acrylonitrile chains could be explored. nih.gov Such modifications have been used to develop microtubule-destabilising agents, suggesting a potential avenue for biological applications. nih.gov

Systematic exploration of these derivatization pathways will be crucial for building a library of this compound analogues with diverse electronic and steric properties.

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic routes and designing new ones. While computational methods like Density Functional Theory (DFT) have already been applied to understand the heterocyclization mechanism for forming related 4-alkoxybenzotriazines nih.govacs.org, experimental verification and the study of transient species remain a key research avenue.

Time-resolved spectroscopy, particularly nanosecond laser flash photolysis, is a powerful technique for directly observing and characterizing short-lived reaction intermediates. This method has been successfully used to study the photochemical behavior of other molecules containing a tert-butyl group, such as 4-tert-butyl-4'-methoxydibenzoylmethane, where it enabled the detection and kinetic analysis of transient enol and triplet species. nih.gov Applying similar time-resolved techniques to the synthesis and reactions of this compound could provide invaluable insights into its photochemical stability, reaction pathways, and the nature of any excited states or intermediates involved.

Integration into Emerging Fields such as Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of benzotriazoles have led to their use in various applications, and the 4-tert-butyl derivative is a promising candidate for exploration in emerging scientific fields.

Materials Science: Benzotriazoles are well-established as effective corrosion inhibitors for copper and its alloys, forming a protective passive layer on the metal surface. wikipedia.org They are also used as UV stabilizers to prevent the degradation of polymers and other materials. oup.com Future research should investigate whether the this compound scaffold offers enhanced performance in these areas. The bulky tert-butyl group could influence the packing of the molecules on a surface or within a polymer matrix, potentially leading to improved protective properties.

Supramolecular Chemistry: The planar, aromatic nature of the benzotriazine core, combined with its nitrogen atoms capable of hydrogen bonding and metal coordination, makes it an attractive building block for supramolecular chemistry. The tert-butyl group can act as a "director," influencing the self-assembly of molecules into well-defined, higher-order structures through van der Waals interactions and steric guidance. Research could explore the design of liquid crystals, gels, or molecular cages based on this scaffold.

By systematically investigating these avenues, the scientific community can unlock the full potential of this compound, moving it from a chemical curiosity to a valuable component in advanced materials and chemical systems.

Q & A

What are the recommended synthetic routes for preparing 4-tert-butyl-1,2,3-benzotriazine, and how can side reactions like Lossen rearrangement be mitigated?

Methodological Answer:

The synthesis of benzotriazine derivatives often begins with functionalizing the benzotriazine core. For this compound, a plausible route involves introducing the tert-butyl group via nucleophilic substitution or Friedel-Crafts alkylation. For example, describes synthesizing 4-mercapto-1,2,3-benzotriazine from 1,2,3-benzotriazin-4-one using phosphorus pentasulfide, suggesting thiolation as a viable step. To introduce the tert-butyl moiety, tert-butyl halides or tert-butylbenzaldehyde derivatives (e.g., 4-tert-butylbenzaldehyde, CAS 939-97-9 ) could serve as alkylating agents.

Mitigating Side Reactions:

Lossen rearrangement, observed in related 3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) derivatives during esterification , can be minimized by using mild coupling agents (e.g., DCC/DMAP) and avoiding prolonged heating. Reaction monitoring via TLC or HPLC is critical to detect intermediates prone to rearrangement.

How does the tert-butyl substituent influence the electronic and steric properties of the benzotriazine core in catalysis or drug design?

Advanced Analysis:

The tert-butyl group is a bulky, electron-donating substituent that enhances steric hindrance and modulates electronic effects. In catalysis, this group can stabilize transition states by restricting rotational freedom, as seen in tert-butyl-substituted pyrazinecarboxylates . For drug design, the tert-butyl group improves lipophilicity and metabolic stability. highlights benzotriazine derivatives as modulators of GPR139 receptors, where steric bulk may enhance target binding specificity. Computational studies (e.g., DFT calculations) are recommended to quantify electronic effects and predict reactivity .

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic Protocol:

- NMR Spectroscopy: Use H and C NMR to verify tert-butyl integration (e.g., a singlet at ~1.3 ppm for nine protons) and benzotriazine ring protons (aromatic region). employed a Varian A-60 spectrometer for similar compounds .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., CHN requires 173.0954 g/mol).

- X-ray Crystallography: Resolves ambiguities in regiochemistry, especially if synthetic routes yield positional isomers.

How can researchers resolve contradictions in spectroscopic data for tert-butyl-substituted benzotriazines?

Advanced Strategy:

Contradictions often arise from impurities or structural isomerism. For example:

- Case Study: If NMR shows unexpected peaks, compare with tert-butylbenzaldehyde derivatives (CAS 939-97-9) to rule out aldehyde contamination .

- Cross-Validation: Combine NMR, IR (to detect carbonyl groups from rearrangement byproducts), and elemental analysis. emphasizes iterative data triangulation in qualitative research .

- Computational Validation: Use software like Gaussian to simulate NMR spectra and match experimental data.

What role does this compound play in medicinal chemistry, and how can its reactivity be optimized for target engagement?

Advanced Application:

Benzotriazines are explored as enzyme inhibitors or receptor modulators. For example:

- GPR139 Modulation: describes 4-oxo-3,4-dihydro-1,2,3-benzotriazine derivatives as GPR139 agonists, suggesting tert-butyl substitution could enhance blood-brain barrier penetration .

- Reactivity Optimization: Introduce polar groups (e.g., hydroxymethyl, as in ) to balance lipophilicity. Active ester formation via HOOBt-like coupling () enables conjugation to biomolecules .

How can computational methods guide the design of this compound derivatives for specific applications?

Methodological Framework:

- Molecular Docking: Predict binding affinity to targets like GPR139 using AutoDock Vina and crystal structures from the PDB.

- QSAR Modeling: Correlate substituent effects (e.g., tert-butyl vs. methyl) with biological activity using datasets from .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.